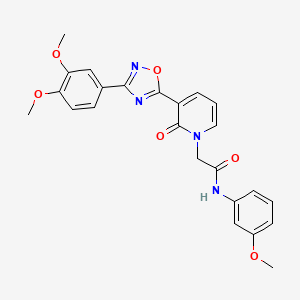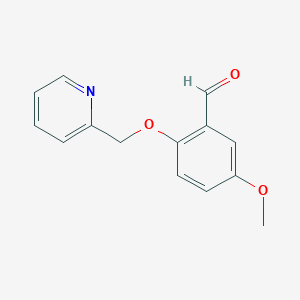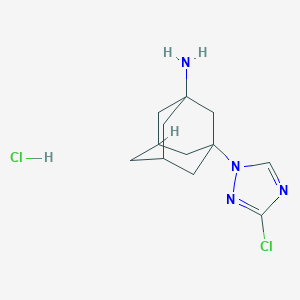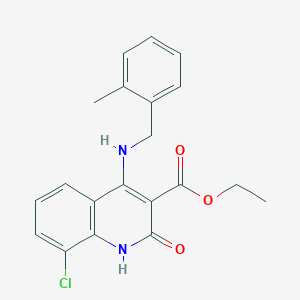![molecular formula C14H10ClN3O2 B2416408 4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1986367-58-1](/img/structure/B2416408.png)
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C13H10ClN3O .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” are not available, related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been studied for their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” can be inferred from its molecular formula, C13H10ClN3O . Further analysis would require experimental data.Scientific Research Applications
Antioxidant Activity
HL: exhibits antioxidant potential, which is crucial for combating oxidative stress and preventing cellular damage. Researchers have evaluated its antioxidant capacity using the DPPH assay, a standard method that measures the ability to scavenge free radicals. The results indicate its effectiveness in neutralizing harmful radicals . Further investigations could explore its mechanism of action and potential applications in health supplements or pharmaceuticals.
Antimicrobial Efficacy
Metal complexes derived from HL have shown enhanced antimicrobial activity compared to the ligand itself. These complexes were tested against various strains of bacteria and fungi. The findings suggest that these metal complexes could serve as potent antimicrobial agents. Understanding their mode of action and optimizing their efficacy could lead to novel antimicrobial therapies .
Molecular Docking Studies
Molecular docking simulations provide insights into how HL and its metal complexes interact with specific biological targets. By assessing binding energies, researchers can predict their affinity for proteins or enzymes. These studies support the experimental results obtained from antioxidant and antimicrobial assays. Investigating specific protein targets could reveal potential therapeutic applications .
Charge Transfer Properties
Computational studies have revealed a clear intra-molecular charge transfer within HL and its metal complexes. Notably, the ligand is identified as a better hole transporter. Understanding charge transfer pathways and electronic properties can guide the design of materials for electronic devices or sensors .
Synthesis and Characterization
The synthesis of HL involves a one-pot reaction using benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. Characterization techniques such as SC-XRD (single-crystal X-ray diffraction), NMR (nuclear magnetic resonance), FT-IR spectroscopy, and HRMS (high-resolution mass spectrometry) confirm its structure and purity .
Future Directions
The future directions for research on “4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde” and related compounds could involve further exploration of their potential as CDK2 inhibitors, given their observed cytotoxic activities against various cell lines . This could lead to the development of new therapeutic agents for cancer treatment.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant inhibitory activity
Mode of Action
It’s known that the presence of electron-donating groups (edgs) at certain positions on the fused ring can improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Similar compounds have been used as strategic compounds for optical applications , suggesting that they may affect pathways related to light absorption and emission.
Result of Action
Similar compounds have shown good solid-state emission intensities , suggesting that this compound may also exhibit such properties.
Action Environment
It’s known that similar compounds have shown stability under exposure to extreme ph , suggesting that this compound may also exhibit stability under various environmental conditions.
properties
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-20-10-4-2-9(3-5-10)12-11(8-19)13-14(15)16-6-7-18(13)17-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOBZUIQAAXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2416329.png)
![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)


![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2416342.png)


![2-(Difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2416346.png)
